molecular formula C24H23N5O3 B2461204 3-(2-ethoxyethyl)-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 887880-73-1

3-(2-ethoxyethyl)-1-methyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2461204
CAS RN: 887880-73-1
M. Wt: 429.48
InChI Key: RNPIULXVFSBEBV-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound consisting of a six-membered pyrimidine ring and a five-membered imidazole ring . The ethoxyethyl and diphenyl groups are likely attached to the purine base, but without specific information, it’s difficult to determine the exact structure.


Molecular Structure Analysis

As a purine derivative, this compound would have a structure based on the purine ring system, which consists of a six-membered pyrimidine ring and a five-membered imidazole ring . The ethoxyethyl and diphenyl groups would be attached to this ring system, but the exact positions cannot be determined without more information.


Chemical Reactions Analysis

The reactivity of this compound would depend on the exact structure and the positions of the ethoxyethyl and diphenyl groups. Purines have electron-rich positions that are susceptible to electrophilic attack, and positions susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Purines are generally water-soluble , and the presence of the ethoxyethyl and diphenyl groups could affect this solubility.

Scientific Research Applications

properties

IUPAC Name

2-(2-ethoxyethyl)-4-methyl-6,7-diphenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-3-32-15-14-27-22(30)20-21(26(2)24(27)31)25-23-28(20)16-19(17-10-6-4-7-11-17)29(23)18-12-8-5-9-13-18/h4-13,16H,3,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPIULXVFSBEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4)C5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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